6-Isopropylpyridin-2(1H)-one CAS number 1849345-34-1
6-Isopropylpyridin-2(1H)-one CAS number 1849345-34-1
CAS Number: 1849345-34-1 Synonyms: 6-Isopropyl-2-pyridone; 6-Isopropyl-2-hydroxypyridine; 6-(Propan-2-yl)pyridin-2(1H)-one[1]
Executive Summary
6-Isopropylpyridin-2(1H)-one is a functionalized heterocyclic building block extensively utilized in medicinal chemistry. As a 6-substituted-2-pyridone, it serves as a critical pharmacophore in the development of kinase inhibitors, P2X7 antagonists, and other small-molecule therapeutics. Its structural value lies in the lactam-lactim tautomerism , which offers versatile hydrogen-bonding capabilities (donor/acceptor motifs) within enzyme active sites, while the isopropyl group at the C6 position provides steric bulk and lipophilic interactions to fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region).
This guide details the physicochemical properties, synthesis methodologies, and application strategies for researchers integrating this core into drug discovery programs.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
The molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[2] In the solid state and polar solvents, the 2-pyridone (lactam) form predominates, often forming hydrogen-bonded dimers.[2]
Table 1: Core Technical Specifications
| Property | Specification |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Exact Mass | 137.0841 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 128–132 °C (Predicted/Typical for class) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa | ~11.0 (Amide N-H), ~0.75 (Protonated carbonyl) |
| LogP | ~1.2 (Predicted) |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor (Lactam form) |
Tautomeric Equilibrium
The tautomeric state is solvent-dependent.[2] The pyridone form is favored in biological media, making it the relevant species for protein-ligand interaction modeling.
Figure 1: Tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms.[1][3][4][5][2][6][7][8][9][10][11] The lactam form is generally the stable tautomer in solution and solid state.
Synthesis Protocols
Two primary routes are recommended for the preparation of CAS 1849345-34-1. Method A is preferred for scale-up and purity, while Method B is useful for diversity-oriented synthesis starting from halogenated precursors.
Method A: The Boekelheide Rearrangement (Recommended)
This route utilizes the commercially available 2-isopropylpyridine. It involves N-oxidation followed by a [3,3]-sigmatropic rearrangement (Boekelheide reaction) to install the oxygen at the C2 position.
Protocol:
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N-Oxidation: Dissolve 2-isopropylpyridine (1.0 eq) in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4 hours. Wash with saturated NaHCO₃ to remove benzoic acid byproducts. Dry (Na₂SO₄) and concentrate to yield the N-oxide.
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Rearrangement: Reflux the crude N-oxide in acetic anhydride (5.0 eq) for 2–4 hours. The reaction proceeds via an acetoxy-pyridinium intermediate which rearranges to 2-acetoxy-6-isopropylpyridine. Remove excess Ac₂O under vacuum.
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Hydrolysis: Dissolve the acetoxy intermediate in MeOH/Water (1:1) and add K₂CO₃ (2.0 eq) or dilute NaOH. Stir at RT for 1 hour. Acidify carefully to pH 6–7 with 1M HCl to precipitate the product.
-
Purification: Recrystallize from EtOAc/Hexanes.
Figure 2: Synthesis via Boekelheide Rearrangement. This pathway avoids regioselectivity issues associated with halogenation.
Method B: Hydrolysis of 2-Halo-6-isopropylpyridine
Useful if 2-chloro-6-isopropylpyridine is available or generated via cross-coupling (e.g., Kumada coupling of 2,6-dichloropyridine).
Protocol:
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Starting Material: 2-Chloro-6-isopropylpyridine.
-
Hydrolysis: Suspend the starting material in 6M HCl (aqueous).
-
Reflux: Heat to reflux (100–110°C) for 12–24 hours. Monitor by LCMS for disappearance of the chloro-pyridine (M+H ~156).
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Workup: Cool to RT. Neutralize with solid NaHCO₃ to pH 7. Extract with EtOAc (3x).
-
Note: This method requires harsh conditions.[8] Alternatively, basic hydrolysis (KOH, tBuOH, reflux) can be used if acid-sensitive groups are absent.
Applications in Drug Discovery
Pharmacophore Features
The 6-isopropylpyridin-2(1H)-one scaffold is a "privileged structure" in kinase drug discovery.
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H-Bonding: The amide-like lactam (NH donor, C=O acceptor) mimics the hydrogen bonding pattern of nucleobases (e.g., Uracil, Thymine), allowing it to bind to the hinge region of kinases.
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Hydrophobic Filling: The 6-isopropyl group provides a bulky, lipophilic moiety that can target the "gatekeeper" residue or hydrophobic back-pockets (Selectivity Pocket) in enzymes like p38 MAP kinase or JNK.
Bioisosterism
This core is often used as a bioisostere for:
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Phenols: To improve metabolic stability (avoiding glucuronidation).
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Cyclic Ureas: To alter solubility and permeability profiles.
Case Study Context
In P2X7 receptor antagonists, the pyridone core serves as a central template where the nitrogen is often substituted (N-alkylation) to project groups into specific receptor sub-pockets. The 6-isopropyl group restricts conformation, locking the substituents into a bioactive orientation relative to the carbonyl.
Analytical Characterization
To validate the synthesis of CAS 1849345-34-1, the following analytical signatures should be observed.
1H NMR (400 MHz, DMSO-d6):
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δ 11.5 ppm (br s, 1H): NH proton (broad due to exchange).
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δ 7.35 ppm (dd, 1H): C4-H (aromatic).
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δ 6.20 ppm (d, 1H): C3-H (adjacent to carbonyl).
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δ 6.05 ppm (d, 1H): C5-H.
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δ 2.75 ppm (sept, 1H): Isopropyl CH.
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δ 1.18 ppm (d, 6H): Isopropyl CH₃ groups.
LC-MS:
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Ionization: ESI+
-
Parent Ion: [M+H]⁺ = 138.1
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Fragmentation: Loss of isopropyl group (M-43) may be observed at high collision energies.
Safety & Handling (GHS)
Signal Word: Warning
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Handling Protocols:
-
Handle in a fume hood to avoid inhalation of dust.
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
-
Compatible with standard organic solvents; incompatible with strong oxidizing agents.
References
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Boekelheide Rearrangement Mechanism
-
Boekelheide, V., & Linn, W. J. (1954). The Rearrangement of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society. Link
-
-
Synthesis of 6-Substituted-2-Pyridones
-
Organic Chemistry Portal. Synthesis of 2-pyridones.Link
-
-
General Properties of 2-Pyridones
-
Cox, R. A. (2013). Tautomerism of 2-pyridone and related compounds. Advances in Heterocyclic Chemistry. Link
-
-
Pharmacological Relevance (Kinase Inhibitors)
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- 8. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
- 9. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
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